molecular formula C15H10F6N2O2 B2386391 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926255-43-8

1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B2386391
CAS No.: 926255-43-8
M. Wt: 364.247
InChI Key: GRJMSGVAHFGMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 926255-43-8) is a fluorinated heterocyclic compound characterized by a cyclopenta[c]pyrazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a carboxylic acid moiety. Its structural complexity and fluorinated aromatic substituents contribute to unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are advantageous in medicinal chemistry and agrochemical applications .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O2/c16-14(17,18)7-4-8(15(19,20)21)6-9(5-7)23-11-3-1-2-10(11)12(22-23)13(24)25/h4-6H,1-3H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJMSGVAHFGMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926255-43-8
Record name 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the cyclopenta[c]pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₀F₆N₂O₂
  • Molecular Weight : 364.24 g/mol
  • CAS Number : 926255-43-8
  • IUPAC Name : 1-[3,5-bis(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid

The trifluoromethyl groups on the phenyl ring enhance the compound's biological activity and pharmacokinetic properties, making it a valuable candidate for drug development .

Antimicrobial Activity

Recent studies have highlighted the effectiveness of pyrazole derivatives as antimicrobial agents. The presence of trifluoromethyl groups significantly improves their potency against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, a study demonstrated that synthesized pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against these pathogens . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Properties

Research has indicated that compounds similar to 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid possess significant antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . This property makes them potential candidates for developing therapeutic agents aimed at combating oxidative damage.

Pharmaceutical Development

Given its unique structure and properties, this compound is being explored in pharmaceutical formulations targeting various diseases. The trifluoromethyl substitution is known to enhance bioavailability and metabolic stability, making it suitable for drug development . For example, derivatives of this compound have shown promise in treating conditions like inflammation and cancer due to their ability to modulate specific biological pathways.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several pyrazole derivatives based on the structure of this compound. The evaluation revealed that certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving bactericidal effects at low concentrations . This underscores the potential application of this compound in developing new antibiotics.

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, various pyrazole derivatives were tested for their ability to inhibit DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals. Results indicated that compounds with trifluoromethyl substitutions demonstrated enhanced antioxidant activities compared to their non-substituted counterparts . This finding supports the exploration of these compounds in nutraceuticals or dietary supplements aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may also interfere with cellular pathways by altering the redox state or disrupting membrane integrity.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride

  • Structure : Features a 4-fluorophenyl group instead of 3,5-bis(trifluoromethyl)phenyl and an amine group instead of carboxylic acid.
  • Properties : Molecular weight = 253.7 g/mol; purity ≥95%.
  • Applications: Widely used as a pharmaceutical building block for synthesizing drug candidates with improved efficacy and reduced side effects. The fluorine substituent enhances electronegativity and membrane permeability compared to non-fluorinated analogs .
  • CAS : 1909320-30-4 .

1-(3-Bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid

  • Structure : Substituted with a bromine atom at the 3-position of the phenyl ring.
  • Applications : Primarily explored in agrochemical research due to bromine’s reactivity in cross-coupling reactions .
  • CAS : 926234-60-8 .

Aprepitant Derivatives with 3,5-Bis(trifluoromethyl)phenyl Groups

  • Example: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one.
  • Structure : Incorporates the 3,5-bis(trifluoromethyl)phenyl group into a morpholine-triazole scaffold.
  • Applications : Approved as an antiemetic (Aprepitant), demonstrating the pharmacological relevance of trifluoromethylated aryl groups in enhancing CNS penetration and receptor selectivity .

Functional Group Comparisons

Compound Name Core Structure Key Substituent Functional Group CAS Number Applications
Target Compound Cyclopenta[c]pyrazole 3,5-Bis(trifluoromethyl)phenyl Carboxylic Acid 926255-43-8 Discontinued (historical R&D)
1-(4-Fluorophenyl) Analog Cyclopenta[c]pyrazole 4-Fluorophenyl Amine Hydrochloride 1909320-30-4 Drug candidate synthesis
1-(3-Bromophenyl) Analog Cyclopenta[c]pyrazole 3-Bromophenyl Carboxylic Acid 926234-60-8 Agrochemical intermediates
Aprepitant-like Derivative Morpholine-triazole 3,5-Bis(trifluoromethyl)phenyl Triazolone 1148113-53-4 Antiemetic therapeutics

Key Research Findings

  • Trifluoromethyl vs. However, its discontinuation may reflect synthetic challenges or inferior pharmacokinetics relative to amine-functionalized derivatives like the 4-fluorophenyl analog .
  • Carboxylic Acid vs. Amine Functionality : Carboxylic acid derivatives (e.g., target compound) are often utilized as intermediates for ester or amide formation, whereas amine derivatives are directly incorporated into active pharmaceutical ingredients (APIs) due to their nucleophilic reactivity .

Biological Activity

1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H10F6N2O2
  • Molecular Weight : 364.25 g/mol
  • CAS Number : 926255-43-8
  • IUPAC Name : 1-[3,5-bis(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid

Biological Activity Overview

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant biological activities, particularly in antimicrobial applications. The trifluoromethyl group is known to enhance the pharmacological properties of these compounds.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent activity against various bacterial strains. Notably, it has shown effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for selected bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus (MRSA)0.5
Compound BE. coli1
Compound CP. aeruginosa2

These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration through bacterial membranes.

Case Studies

  • Synthesis and Evaluation : A study published in Molecules reported the synthesis of various pyrazole derivatives including this compound and evaluated their antimicrobial efficacy. The results showed that compounds with the trifluoromethyl substitution exhibited significantly lower MIC values compared to their non-substituted counterparts .
  • Comparative Analysis : Another research effort compared the efficacy of this compound with other known antibiotics against resistant bacterial strains. The study concluded that this compound not only inhibited growth but also demonstrated biofilm eradication capabilities at low concentrations .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. The compound is classified with warning labels indicating potential skin and eye irritation (Hazard Statements: H315-H319). Further studies are required to fully understand the toxicity profile and safety margins in clinical settings.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic condensation. A feasible approach includes:

Cyclization : Reacting substituted pyrazole precursors with cyclopentane derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates using NaOH/EtOH followed by acidification .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Validation :

  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .
  • ¹H/¹³C NMR to confirm regiochemistry and absence of byproducts (e.g., δ ~7.8 ppm for trifluoromethyl aromatic protons) .

Basic Research: Solubility and Physicochemical Profiling

Q. Q2. How can researchers address poor aqueous solubility for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~3.5–4.0) by buffering at pH 7.4 (PBS) .
  • Surfactant-Assisted Dispersion : Polysorbate-80 or PEG-400 for colloidal stability .

Q. Q3. How can computational modeling predict biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen kinase ATP-binding pockets (e.g., mTOR, p70S6K) based on structural homology to pyrazolo[4,3-c]pyridinones .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G* level) to identify reactive sites for electrophilic interactions .
  • ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

Key Finding :
The trifluoromethyl groups enhance hydrophobic binding to kinase pockets, while the carboxylic acid moiety may engage in hydrogen bonding with catalytic lysine residues .

Advanced Research: Resolving Biological Data Contradictions

Q. Q4. How to reconcile conflicting reports on autophagy induction vs. apoptosis in cancer models?

Methodological Answer:

Dose-Dependent Effects :

  • Low doses (IC₅₀: 5–10 µM) induce autophagy via mTOR inhibition (LC3-II accumulation, p62 degradation) .
  • High doses (>20 µM) trigger apoptosis (caspase-3 cleavage, PARP degradation) .

Cell Line Variability : Validate using isogenic pairs (e.g., PTEN+/− vs. PTEN−/− prostate cancer cells) .

Pathway Inhibition : Co-treat with autophagy inhibitors (chloroquine) or mTOR activators (MHY1485) to isolate mechanisms .

Q. Q5. Which structural modifications improve selectivity for kinase targets?

Methodological Answer:

  • Trifluoromethyl Positioning : 3,5-bis(trifluoromethyl) substitution enhances steric bulk for selective ATP-binding pocket interactions .
  • Cyclopentane Ring Substitution : Introduce methyl groups to reduce off-target effects (e.g., CYP450 inhibition) .
  • Carboxylic Acid Bioisosteres : Replace with tetrazole or sulfonamide to modulate polarity and binding kinetics .

Key SAR Insight :
Modifying the cyclopenta[c]pyrazole scaffold’s rigidity improves kinase selectivity by 3-fold compared to flexible analogs .

Advanced Research: Analytical Challenges in Stability Studies

Q. Q6. How to address hydrolytic instability of the carboxylic acid group?

Methodological Answer:

  • Lyophilization : Store as lyophilized powder at −80°C to prevent hydrolysis .
  • Prodrug Design : Synthesize ethyl ester or amide prodrugs for improved shelf-life .
  • Forced Degradation : Conduct stress testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Stability Data :

FormulationDegradation (%) at 4 Weeks
Lyophilized Powder<5%
Aqueous Solution25–30%
Source: Analogous pyrazole derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.